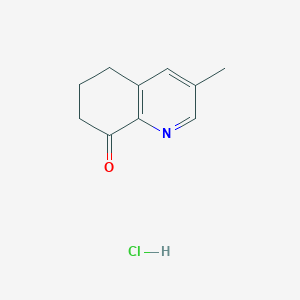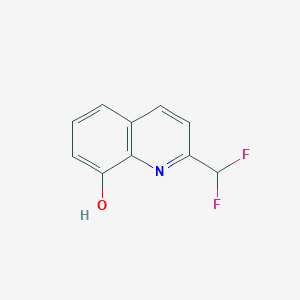![molecular formula C14H15N B11900935 2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)
2',6-Dimethyl-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6-Dimethyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2 and 6 positions and an amine group at the 2’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of 2,6-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Amination: The 2,6-dimethylbiphenyl is then subjected to an amination reaction, typically using ammonia or an amine source under suitable conditions to introduce the amine group at the 2’ position.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The methyl groups and the amine group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’,6-Dimethyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the biphenyl core provides a rigid, planar structure that can interact with aromatic systems in biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
2,2’-Dimethylbiphenyl: Similar structure but with methyl groups at the 2 and 2’ positions.
4,4’-Dimethylbiphenyl: Methyl groups at the 4 and 4’ positions.
2,6-Dimethylbiphenyl: Lacks the amine group.
Uniqueness: 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups can influence the compound’s interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-methyl-2-(2-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-6-3-4-8-12(10)14-11(2)7-5-9-13(14)15/h3-9H,15H2,1-2H3 |
Clé InChI |
QGYVUIWEKSXELY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)

![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)

![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)
![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)

